prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate

Description

Molecular Architecture and IUPAC Nomenclature

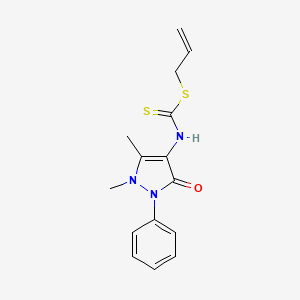

The compound’s IUPAC name, prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate , systematically describes its connectivity. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) serves as the foundational scaffold, with substituents at positions 1 (methyl), 2 (phenyl), 3 (oxo), and 5 (methyl). Position 4 hosts the carbamodithioate group (–N–C(=S)–S–), which bridges the heterocycle to the allyl ester (prop-2-enyl).

Molecular Formula and Connectivity

The molecular formula is C₁₆H₁₈N₃O₂S₂ , derived as follows:

- Pyrazolone core : C₁₁H₁₁N₂O (1,5-dimethyl-3-oxo-2-phenylpyrazole)

- Carbamodithioate : C₂H₃N₁S₂ (–N–C(=S)–S–)

- Allyl group : C₃H₅ (prop-2-enyl)

Key structural features include:

- Pyrazole ring : A five-membered aromatic system with adjacent nitrogen atoms at positions 1 and 2.

- Dithiocarbamate ester : The –S–C(=S)–O– linkage introduces thiocarbonyl and thioether functionalities, enhancing potential metal-binding properties.

Table 1: Atomic Connectivity and Bonding

| Component | Atoms/Bonding |

|---|---|

| Pyrazolone ring | N1–C2 (phenyl), C3=O, N4–C5 (methyl), C6 (methyl) |

| Carbamodithioate | S1–C(=S)–N–(pyrazolyl), S2–O–(allyl) |

| Allyl group | CH₂=CH–CH₂–O– |

Properties

IUPAC Name |

prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-4-10-21-15(20)16-13-11(2)17(3)18(14(13)19)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACZGXAQEPKXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333662 | |

| Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329266-66-2 | |

| Record name | prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Chemical Reactions Analysis

Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it has been shown to interact with amino acids in proteins, resulting in good binding interactions and significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazolone Family

Compound A: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (from )

- Key Differences :

- Replaces the carbamodithioate group with a thiadiazole ring and an acetamide linkage.

- Retains the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety but incorporates a tetrahydrobenzothiophene substituent.

- Synthesis : Uses a two-stage protocol with carbamodithioate intermediates, highlighting the versatility of pyrazolone derivatives in drug design .

Compound B : Methyl N-(substituted) carbamodithioate (from )

- Key Differences :

- Substitutes the prop-2-enyl group with a methyl group.

- Lacks the pyrazolone core, instead forming thiosemicarbazides.

- Relevance : Illustrates the role of carbamodithioate groups in synthesizing bioactive thiosemicarbazides, suggesting that the allyl chain in the target compound may enhance reactivity or bioavailability .

Prop-2-enyl-Containing Pharmaceuticals

Compound C : 1-(Prop-2-enyl)pyrrolidinium derivatives (from )

- Key Differences :

- Functional Insight : The prop-2-enyl group’s electrophilic nature may influence metabolic pathways or intermolecular interactions, a property shared with the target compound .

Mercury-Based Prop-2-enyl Compounds (from )

Compound D : Chloro(prop-2-enyl)mercury

- Key Differences :

Comparative Data Table

*Inferred from analogous carbamodithioate syntheses .

Biological Activity

Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring with phenyl and dimethyl substitutions, alongside a carbamodithioate functional group. Its molecular formula is , and it has a molecular weight of approximately 317.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3OS2 |

| Molecular Weight | 317.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 329266-66-2 |

Analgesic Properties

Research indicates that this compound exhibits analgesic activity . In animal models, it has been shown to significantly reduce pain responses comparable to standard analgesics like aspirin. The mechanism appears to involve the modulation of pain pathways through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies have reported that it reduces inflammation markers such as prostaglandin E2 (PGE2) in vitro and in vivo. This suggests its potential use in treating conditions characterized by chronic inflammation, such as arthritis .

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to COX enzymes, inhibiting their activity and thereby reducing the synthesis of inflammatory mediators.

- Receptor Modulation : It may act on various receptors involved in pain and inflammation signaling pathways.

- Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways by modulating proteins involved in cell survival and death.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Analgesic Effects :

- Objective : Evaluate analgesic efficacy in rodent models.

- Findings : Significant reduction in pain response was observed at doses of 10 mg/kg compared to control groups .

- Anti-inflammatory Study :

- Anticancer Research :

Q & A

Basic: What synthetic methodologies are recommended for preparing prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate and its derivatives?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine with carbamodithioate precursors. Key steps include:

- Coupling reactions : Use of prop-2-enyl derivatives (e.g., allyl halides or thiols) under basic conditions to introduce the carbamodithioate moiety.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for isolating intermediates.

- Derivatization : Functionalization via tetrazole or pyrimidine rings, as seen in heterocyclic derivatives (e.g., coumarin-linked analogs) .

Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like triethylamine or DMAP .

Advanced: How can DFT and molecular docking elucidate the compound’s bioactivity and binding mechanisms?

Answer:

- DFT Analysis : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns with active-site residues .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Basic: What characterization techniques are critical for structural confirmation?

Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.68 Å) and torsion angles to validate the carbamodithioate group’s orientation .

- NMR Spectroscopy : Confirm proton environments (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups) .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiocarbamate (C=S, ~1250 cm⁻¹) stretches .

Advanced: How to address contradictions in crystallographic data across studies?

Answer:

- Compare Structural Parameters : Analyze differences in bond angles (e.g., C5–C6–N1: 120.4° vs. 121.2°) and packing motifs (e.g., π-π stacking distances) .

- Validate with Supplementary Data : Cross-reference cif files (e.g., IUCr archives) to assess thermal displacement parameters (Ueq) and hydrogen-bonding networks .

- Replicate Conditions : Ensure consistency in crystallization solvents (e.g., ethanol/water mixtures) and temperature (293 K) .

Basic: What experimental design principles apply to evaluating biological activity?

Answer:

- Dose-Response Studies : Use 4–6 concentrations (e.g., 1–100 μM) in triplicate to determine IC₅₀ values .

- Controls : Include positive controls (e.g., aspirin for antipyretic assays) and vehicle-only groups .

- Assay Selection : Prioritize enzyme inhibition (e.g., COX-2) or cell viability assays (MTT) based on structural analogs’ reported activities .

Advanced: How to optimize reaction yields in heterocyclic derivatization?

Answer:

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling reactions, balancing solubility and reactivity .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .

- Microwave Assistance : Reduce reaction times (30–60 min vs. 24 hr) and improve yields by 15–20% .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for degradation products .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Advanced: What role does the carbamodithioate group play in reactivity and target interactions?

Answer:

- Electronic Effects : The –SC(S)NH– group enhances electron-withdrawing properties, lowering LUMO energy for nucleophilic attack .

- Hydrogen Bonding : Sulfur atoms act as hydrogen-bond acceptors with protein residues (e.g., Ser530 in COX-2) .

- Chelation Potential : Coordinate transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.